

toxicological and safety information for 6-Methyl-1-heptanol

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 6-Methyl-1-heptanol

Cat. No.: B7824968

[Get Quote](#)

An In-depth Technical Guide to the Toxicological and Safety Profile of **6-Methyl-1-heptanol**

Authored by a Senior Application Scientist

This guide provides a comprehensive toxicological and safety evaluation of **6-Methyl-1-heptanol** (CAS No: 1653-40-3, 26952-21-6), tailored for researchers, scientists, and professionals in drug development. Our approach moves beyond a simple data summary to provide a foundational understanding of the substance's properties, its known and potential hazards, and the requisite methodologies for a thorough safety assessment, reflecting the critical thinking process of a senior scientist in the field.

Executive Summary: The Known and the Unknown

6-Methyl-1-heptanol is a primary alcohol used as a fragrance component, flavoring agent, and chemical intermediate.^[1] While it is structurally a relatively simple aliphatic alcohol, a comprehensive, publicly available toxicological dataset for this specific isomer is notably sparse. The primary hazards identified from aggregated sources point towards potential acute oral toxicity, skin irritation, and serious eye irritation.^[1] However, a significant portion of its toxicological profile, including sensitization, genotoxicity, and chronic effects, remains uncharacterized.

This guide will synthesize the available data, critically evaluate the existing hazard classifications, and—most importantly—outline the necessary experimental frameworks based on internationally recognized OECD guidelines to fill these critical data gaps. This approach is

essential for any professional considering the use of **6-Methyl-1-heptanol** in applications where human exposure is anticipated, ensuring a robust and scientifically defensible risk assessment.

Physicochemical Identity and Its Toxicological Implications

A substance's toxicological behavior is fundamentally linked to its physicochemical properties. These parameters govern its absorption, distribution, metabolism, and excretion (ADME) profile.

Property	Value	Source	Toxicological Relevance
CAS Number	1653-40-3; 26952-21-6 (mixture)	[2] [3]	Ensures correct substance identification.
Molecular Formula	C ₈ H ₁₈ O	[1] [2]	Provides basic chemical identity.
Molecular Weight	130.23 g/mol	[1] [4]	Influences diffusion and transport across biological membranes.
Appearance	Clear, colorless liquid	[4]	Basic physical identification.
Odor	Faint, pleasant odor	[4]	Relevant for inhalation exposure risk; lack of strong odor may not provide adequate warning.
Boiling Point	~188 °C (460.75 K)	[2]	Low volatility at room temperature reduces, but does not eliminate, inhalation risk.
Flash Point	~82 °C (180 °F)	[1] [4]	Indicates it is a combustible liquid, requiring precautions against ignition sources.
Water Solubility	640 - 647 mg/L at 25 °C (Low/Insoluble)	[1] [5]	Low water solubility suggests potential for partitioning into lipids and crossing cell membranes.

LogP (o/w)	2.7 - 2.8	[1][4]	The positive LogP value indicates lipophilicity, suggesting it can be absorbed through the skin and may bioaccumulate.
------------	-----------	--------	--

The lipophilic nature ($\text{LogP} > 2$) and low water solubility suggest that dermal absorption is a plausible route of exposure. The metabolism of **6-methyl-1-heptanol** is anticipated to follow typical pathways for primary alcohols, involving oxidation via alcohol dehydrogenase and aldehyde dehydrogenase to the corresponding carboxylic acid, which can then be eliminated.

Known Toxicological Endpoints and Hazard Classification

There is some discrepancy in the classification of **6-Methyl-1-heptanol** across different data sources. The most precautionary classifications are derived from aggregated notifications to regulatory bodies.

- Acute Oral Toxicity: Classified as Harmful if swallowed (H302) by a high percentage of notifiers.[1] This suggests an oral LD_{50} value likely falls within the range of 300 to 2000 mg/kg body weight.
- Skin Irritation: Classified as Causes skin irritation (H315).[1] This is consistent with the properties of other medium-chain fatty alcohols, which can disrupt the lipid structure of the stratum corneum, leading to irritation.[6][7]
- Eye Irritation: Classified as Causes serious eye irritation (H319).[1] Direct contact with the liquid or its vapors can cause significant irritation to the eyes. This is a common property for many alcohols and solvents.[8]

It is crucial to note that other sources state no GHS classification has been determined, which typically indicates a lack of definitive data rather than a lack of hazard.[5] Given the available

information, it is prudent to handle **6-Methyl-1-heptanol** as, at minimum, an irritant that is harmful by ingestion.

Bridging the Data Gaps: Recommended Experimental Protocols

For a chemical with potential applications in consumer products or drug development, the existing data is insufficient. A senior scientist must recommend a clear path forward to establish a comprehensive safety profile. The following details the necessary experimental workflows, grounded in OECD Test Guidelines, which represent the international standard for regulatory toxicology.[\[9\]](#)[\[10\]](#)


Acute Toxicity Assessment (Oral)

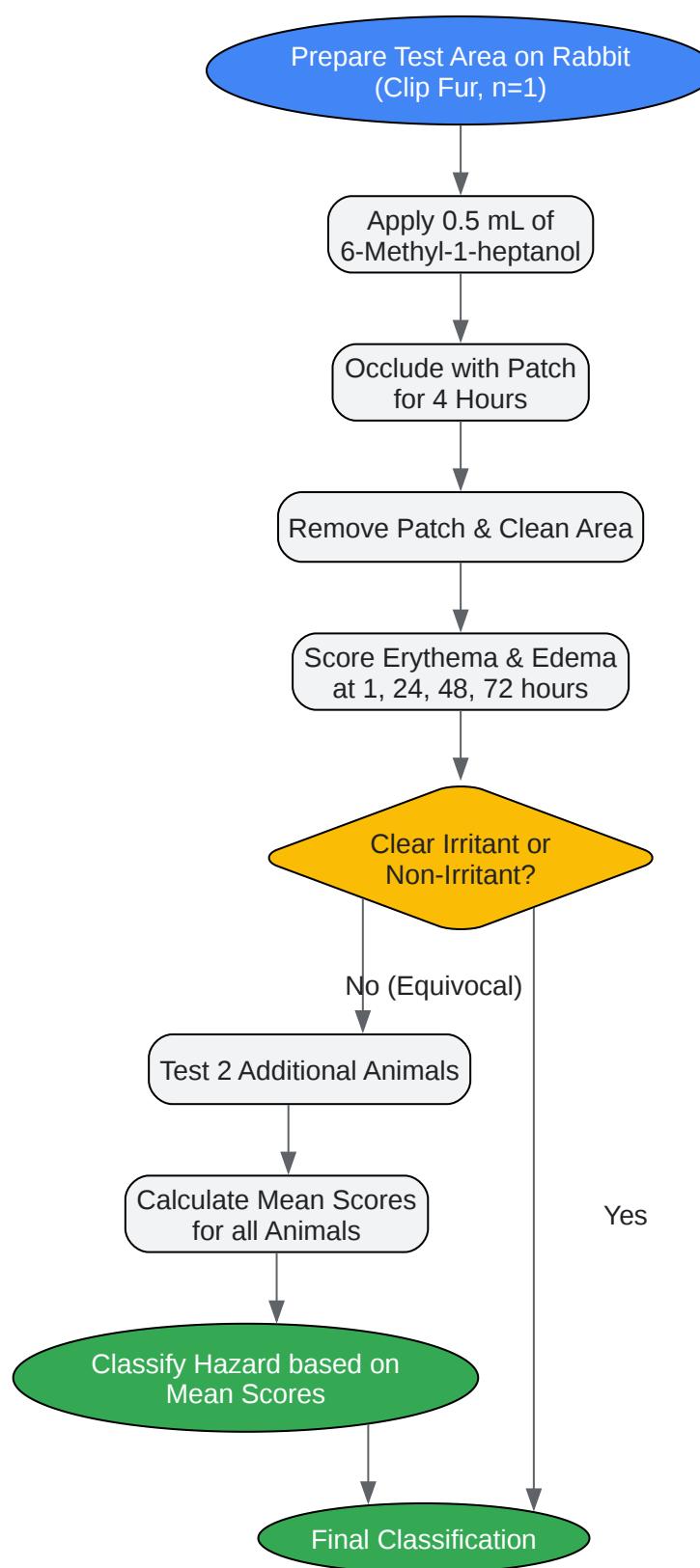
Causality: The "Harmful if swallowed" classification must be confirmed with a quantitative LD₅₀ value. The OECD Test Guideline 425 (Up-and-Down Procedure) is the modern standard, as it minimizes animal usage while providing a statistically robust point estimate of the LD₅₀ and confidence intervals.[\[11\]](#)

Experimental Protocol (Based on OECD TG 425):

- **Animal Model:** Use a single sex (typically female rats, as they are often slightly more sensitive) from a standard laboratory strain (e.g., Sprague-Dawley).
- **Dose Selection:** Based on the H302 classification, a starting dose of 300 mg/kg is scientifically justified.
- **Procedure:**
 - Dose a single animal with the starting dose via oral gavage.
 - Observe the animal for up to 14 days, with close observation for the first 24 hours for signs of toxicity (e.g., changes in behavior, respiration, etc.).
 - If the animal survives, the next animal is dosed at a higher level (e.g., a factor of 3.2 higher, ~1000 mg/kg).

- If the animal dies, the next animal is dosed at a lower level (e.g., a factor of 3.2 lower, ~100 mg/kg).
- Endpoint: The test continues sequentially until stopping criteria are met (typically after 4-5 reversals of outcome). The LD₅₀ is then calculated using maximum likelihood methods.
- Validation: The protocol's self-validating nature comes from the sequential dosing based on the previous animal's outcome, which efficiently hones in on the LD₅₀ value.

[Click to download full resolution via product page](#)


Caption: Workflow for Acute Oral Toxicity Testing (OECD TG 425).

Dermal and Ocular Irritation Assessment

Causality: The H315 and H319 classifications need to be experimentally verified. Standardized in vivo or validated in vitro tests provide the basis for risk assessment and appropriate labeling.

Experimental Protocol (Based on OECD TG 404 - Skin Irritation):

- **Animal Model:** Use healthy young adult albino rabbits (n=3).
- **Application:** Apply 0.5 mL of the neat test substance to a small (6 cm²) area of clipped, intact skin on the back of one animal. Occlude the patch for 4 hours.
- **Observation:** After patch removal, observe for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours. Score the reactions based on the Draize scale.
- **Confirmatory Test:** If results in the first animal are equivocal, test two additional animals.
- **Endpoint:** The substance is classified as an irritant if the mean score for either erythema or edema is ≥ 2.3 for the group.
- **Validation:** The use of a standardized scoring system and multiple observation points ensures reproducibility and a validated classification.

[Click to download full resolution via product page](#)

Caption: Workflow for Skin Irritation Testing (OECD TG 404).

A similar, well-defined protocol exists for eye irritation (OECD TG 405), which involves instilling the substance into the eye of a rabbit and scoring for corneal, iris, and conjunctival effects.

Skin Sensitization Potential

Causality: It is unknown if **6-Methyl-1-heptanol** can cause allergic contact dermatitis. This is a critical endpoint for any chemical used in products with repeated skin contact. Modern approaches prioritize non-animal methods. The Defined Approach for Skin Sensitisation (DASS), incorporating multiple in vitro assays, is preferred.

Recommended Testing Strategy (Based on OECD TG 497):

- Direct Peptide Reactivity Assay (DPRA - OECD TG 442C): This assay assesses the first key event in sensitization - covalent binding to skin proteins. It measures the depletion of synthetic peptides containing cysteine or lysine after incubation with the test chemical.
- KeratinoSens™ Assay (OECD TG 442D): This assay evaluates the second key event - the induction of inflammatory responses in keratinocytes, by measuring the activation of the Keap1-Nrf2 antioxidant response element pathway.
- Human Cell Line Activation Test (h-CLAT - OECD TG 442E): This assay measures the third key event - the activation of dendritic cells, by quantifying the expression of cell surface markers (CD54 and CD86).
- Data Integration: The results from these assays are integrated using a defined weighting scheme to predict both a hazard (Yes/No) and potency classification.

Genotoxicity Assessment

Causality: Genotoxicity testing is fundamental to screen for the potential to cause DNA or chromosomal damage, which can lead to cancer or heritable defects. A standard two-test battery is required.

Recommended Testing Battery:

- Bacterial Reverse Mutation Test (Ames Test - OECD TG 471): This in vitro test uses several strains of *Salmonella typhimurium* and *Escherichia coli* to detect point mutations (gene mutations).

- In Vitro Mammalian Cell Micronucleus Test (OECD TG 487): This test uses mammalian cells to identify substances that cause chromosomal damage (clastogenicity) or changes in chromosome number (aneugenicity) by detecting the formation of micronuclei in the cytoplasm of interphase cells.

If either test is positive, further in vivo testing (e.g., an in vivo micronucleus test, OECD TG 474) would be required to determine if the effect is expressed in a whole animal.

Safety Recommendations and Handling

Given the current data, professionals handling **6-Methyl-1-heptanol** should adhere to the following precautions:

- Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.[\[12\]](#)
- Ventilation: Handle in a well-ventilated area or under a chemical fume hood to minimize inhalation of vapors.[\[8\]](#)
- Storage: Store in a tightly closed container in a cool, dry, well-ventilated place away from heat and sources of ignition.
- First Aid:
 - Eyes: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[\[12\]](#)
 - Skin: Wash off immediately with soap and plenty of water.[\[12\]](#)
 - Ingestion: Do NOT induce vomiting. Rinse mouth and seek immediate medical attention. [\[13\]](#)

Conclusion

The toxicological profile of **6-Methyl-1-heptanol** is incomplete. While it is classified as a skin and eye irritant and is considered harmful if swallowed, significant data gaps exist for sensitization, genotoxicity, and repeated-dose toxicity. This guide provides not only the known information but also a scientifically rigorous and ethically responsible roadmap for generating

the necessary data to perform a complete risk assessment. For professionals in research and drug development, proceeding with applications involving significant human exposure without first addressing these data gaps would be scientifically unsound. The adoption of standardized OECD testing protocols is the only trustworthy path to ensuring the safe use of this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy 6-Methyl-1-heptanol | 26952-21-6 [smolecule.com]
- 2. 1-Heptanol, 6-methyl- [webbook.nist.gov]
- 3. Substance Registry Services | US EPA [cdxapps.epa.gov]
- 4. Isooctan-1-ol | C8H18O | CID 15450 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 6-methyl-1-heptanol, 1653-40-3 [thegoodsentscompany.com]
- 6. researchgate.net [researchgate.net]
- 7. Skin permeation enhancement effect and skin irritation of saturated fatty alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. oecd.org [oecd.org]
- 10. OECD Guidelines for the Testing of Chemicals - Wikipedia [en.wikipedia.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. pfaltzandbauer.com [pfaltzandbauer.com]
- 13. carlroth.com [carlroth.com]
- To cite this document: BenchChem. [toxicological and safety information for 6-Methyl-1-heptanol]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b7824968#toxicological-and-safety-information-for-6-methyl-1-heptanol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com